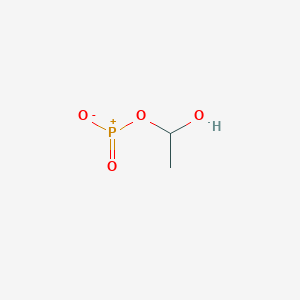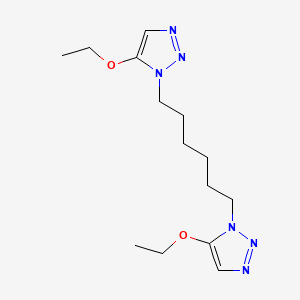
1,1'-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole) is a synthetic organic compound characterized by its unique structure, which includes two 1,2,3-triazole rings connected by a hexane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole) typically involves a multi-step process. One common method includes the reaction of 1,6-dibromohexane with sodium azide to form 1,6-diazidohexane. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with ethyl propiolate to yield the desired product. The reaction conditions often involve the use of a solvent such as acetonitrile and a copper(I) catalyst at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole) can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction could produce triazole derivatives with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1,1’-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole) involves its interaction with specific molecular targets and pathways. The triazole rings can bind to various enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione)
- 1,1’-(Hexane-1,6-diyl)bis(3-methyl-1H-imidazol-3-ium)
- 1,1’-(Hexane-1,6-diyl)bis(5-oxopyrrolidine-3-carboxylic acid)
Uniqueness
1,1’-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole) is unique due to its specific structural features, such as the presence of ethoxy groups and the hexane linker. These features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
90145-42-9 |
|---|---|
Fórmula molecular |
C14H24N6O2 |
Peso molecular |
308.38 g/mol |
Nombre IUPAC |
5-ethoxy-1-[6-(5-ethoxytriazol-1-yl)hexyl]triazole |
InChI |
InChI=1S/C14H24N6O2/c1-3-21-13-11-15-17-19(13)9-7-5-6-8-10-20-14(22-4-2)12-16-18-20/h11-12H,3-10H2,1-2H3 |
Clave InChI |
MYBPVRNUVRBTKH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CN=NN1CCCCCCN2C(=CN=N2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



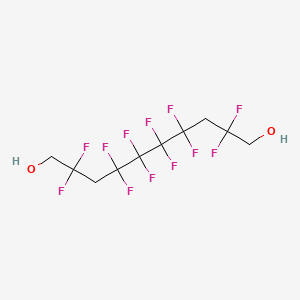
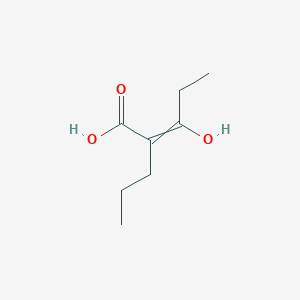
![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)
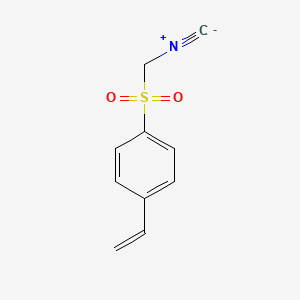
![1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene](/img/structure/B14359140.png)
![4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14359143.png)
![Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate](/img/structure/B14359152.png)
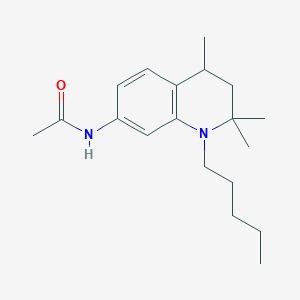
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diethylphosphane)](/img/structure/B14359176.png)

![1-(4-Chlorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B14359186.png)
